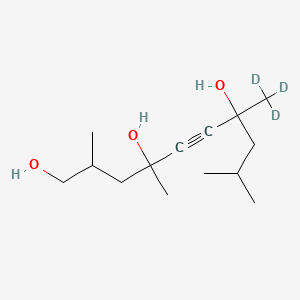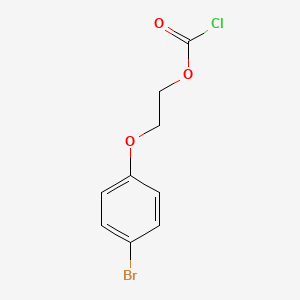
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol, also known as 7-methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol or simply 7-methyl-triol, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a highly reactive compound that can be used in a variety of laboratory experiments, including synthesis and biochemical research, and has been studied extensively in recent years.
科学的研究の応用
7-methyl-triol has been studied extensively in recent years and has been found to have a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, such as peptides and nucleosides, and can be used to study enzyme kinetics and other biochemical processes. It has also been used to study the effects of various drugs on the body, as well as to study the effects of different environmental conditions on biochemical reactions.
作用機序
7-methyl-triol is a highly reactive compound that can react with a variety of molecules. It has been found to react with nucleophiles, such as amines, thiols, and hydroxyls, as well as electrophiles, such as aldehydes and ketones. The reaction is believed to occur via a nucleophilic addition-elimination reaction, in which the nucleophile attacks the electrophile, forming an intermediate. The intermediate then undergoes an elimination reaction, releasing the product.
Biochemical and Physiological Effects
7-methyl-triol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and acetylcholinesterase, and has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the body’s immune system, as well as on the activity of certain neurotransmitters.
実験室実験の利点と制限
7-methyl-triol is a highly reactive compound that can be used in a variety of laboratory experiments. It has a number of advantages, such as its high reactivity and its relatively low cost. However, it also has a number of limitations, such as its potential to react with other molecules and its potential to be toxic. It is important to take these potential limitations into account when using 7-methyl-triol in laboratory experiments.
将来の方向性
7-methyl-triol has a wide range of potential applications in the scientific research field and is a highly reactive compound that can be used in a variety of laboratory experiments. There are a number of potential future directions for research involving 7-methyl-triol, including further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential to be used in the synthesis of new compounds. Additionally, further research into the reaction mechanism of 7-methyl-triol and its potential toxicity is needed in order to better understand and utilize this compound.
合成法
7-methyl-triol is a highly reactive compound that can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-4-methylpent-3-ene-1,4,7-triol with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is exothermic and can be catalyzed by various catalysts, such as tetrabutylammonium bromide or sodium bicarbonate. The reaction yields 7-methyl-triol in high yields and is relatively simple to perform.
特性
IUPAC Name |
2,4,9-trimethyl-7-(trideuteriomethyl)dec-5-yne-1,4,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3/i4D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXYUHWHUZSBY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(C)C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)